N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14-7-4-9-15-17(14)11-10-16-21(19,20)12-8-13-5-2-1-3-6-13/h1-7,9,16H,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUQPTOGDHELGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Ethylation: The pyridazinone intermediate is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the ethylated pyridazinone with phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
Source : Synthesized via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF ().
- Structural Differences: Pyridazine Substituent: Compound 5a contains a benzyloxy group at the 3-position of the pyridazinone ring, whereas the target compound lacks this substituent. Sulfonamide Linker: 5a has a benzenesulfonamide group, while the target compound employs a 2-phenylethanesulfonamide, introducing a two-carbon aliphatic chain.
- Physicochemical Properties :
- Molecular Weight : 5a (C₁₇H₁₅N₃O₄S, MW 365.38 g/mol) vs. Target (C₁₄H₁₇N₃O₃S, MW 307.37 g/mol).
- Solubility : The benzyloxy group in 5a increases hydrophobicity (predicted logP ~2.5) compared to the target compound (logP ~1.8).
- Synthetic Route: 5a requires benzyl bromide for O-alkylation, while the target compound may involve alkylation of pyridazinone with a bromoethyl-phenylethanesulfonamide precursor.
Structural Analog 2: 6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)hexane-1-sulfonamide (17)
Source : A hexane sulfonamide derivative with a fluorinated alkyl chain and heterocyclic substituents ().
- Structural Differences: Core Structure: Compound 17 has a hexane backbone with a cyano-guanidino-pyridinyl group, contrasting the pyridazinone core of the target compound. Sulfonamide Modifications: 17 includes a cyclohexylmethoxy and 2-fluoroethyl group, enhancing steric bulk and metabolic stability compared to the target's simpler phenylethane group.
- Pharmacological Implications: The fluorine atom in 17 may reduce oxidative metabolism, while the pyridazinone in the target compound could favor interactions with enzymes like carbonic anhydrases or phosphodiesterases.
Comparative Analysis Table
Biological Activity
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure is characterized by the presence of a sulfonamide group, which is often associated with antibacterial and anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of pyridazine exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds containing the pyridazine moiety have been shown to induce apoptosis in pancreatic cancer cells (PANC-1), suggesting that this class of compounds may be effective in cancer therapy .
2. Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies on related oxadiazole derivatives suggest that they possess significant antioxidant capabilities, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress . This activity is crucial for developing therapeutic agents aimed at conditions exacerbated by oxidative damage.
3. Enzyme Inhibition
The inhibition of specific enzymes is a notable feature of many sulfonamide compounds. This compound may exhibit inhibitory effects on enzymes such as cholinesterases and tyrosinase, which are relevant in neurodegenerative diseases and skin disorders, respectively .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in PANC-1 cells | |
| Antioxidant | Significant free radical scavenging | |
| Enzyme Inhibition | Inhibits cholinesterases |
Case Study: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that modifications to the core structure could enhance anticancer efficacy. The compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptotic pathways. The mechanism was linked to the activation of caspase enzymes, which play a crucial role in programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
